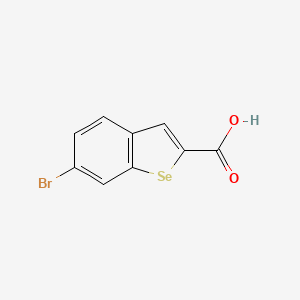
6-Bromo-1-benzoselenophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-benzoselenophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO2Se. It is a derivative of benzoselenophene, a heterocyclic compound containing selenium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-benzoselenophene-2-carboxylic acid typically involves the bromination of benzoselenophene followed by carboxylation. One common method includes the use of sulfuryl chloride for the chlorination of benzoselenophene, which is then followed by bromination . The reaction conditions often involve the use of solvents like xylene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-benzoselenophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Bromo-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 6-Bromo-1-benzoselenophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of selenium, which can influence redox reactions and enzyme activities. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromochromone-2-carboxylic acid: A chromone derivative with similar structural features but containing oxygen instead of selenium.
Benzo[b]thiophene-2-carboxylic acid: A sulfur analog of benzoselenophene with similar chemical properties.
Uniqueness
6-Bromo-1-benzoselenophene-2-carboxylic acid is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its oxygen and sulfur analogs. This uniqueness makes it valuable for studying the effects of selenium in various chemical and biological contexts .
Propriétés
Numéro CAS |
64150-47-6 |
|---|---|
Formule moléculaire |
C9H5BrO2Se |
Poids moléculaire |
304.01 g/mol |
Nom IUPAC |
6-bromo-1-benzoselenophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO2Se/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) |
Clé InChI |
MGAADFAHPZWYOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)[Se]C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
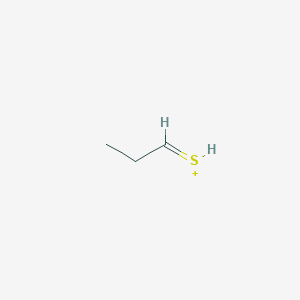
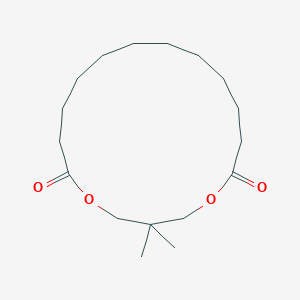
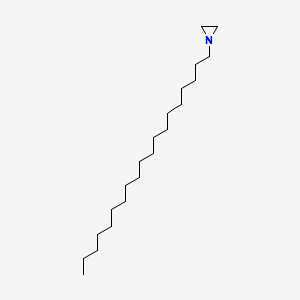
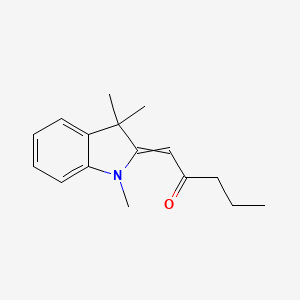
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
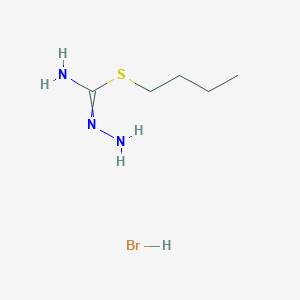
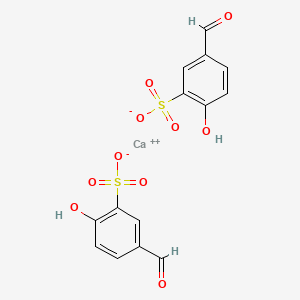
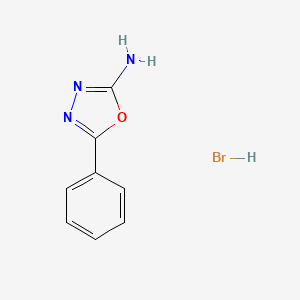

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)
